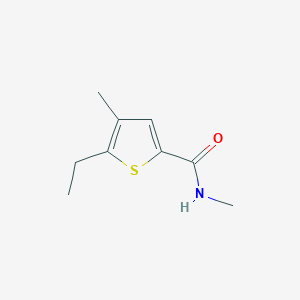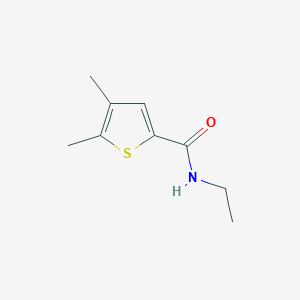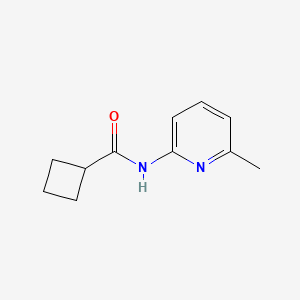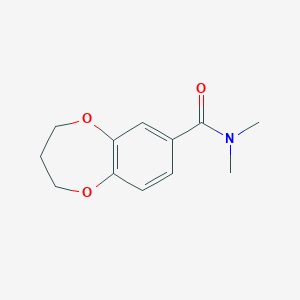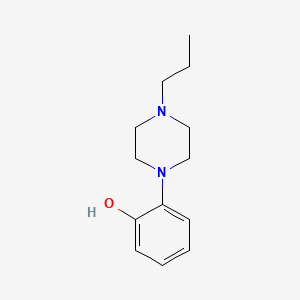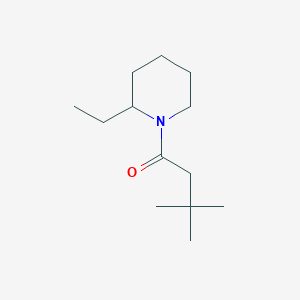
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one, commonly known as EPH, is a synthetic compound that belongs to the class of cathinones. EPH is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications.
作用机制
EPH works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. EPH acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter levels leads to a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
EPH has been shown to have a stimulant effect on the central nervous system, leading to increased alertness, energy, and focus. EPH also increases heart rate, blood pressure, and body temperature. EPH has been shown to have a positive effect on mood and can improve cognitive function.
实验室实验的优点和局限性
The advantages of using EPH in lab experiments include its simple synthesis method, its potential therapeutic applications, and its stimulant effect on the central nervous system. However, the limitations of using EPH in lab experiments include its potential for abuse and dependence, its side effects on the cardiovascular system, and its potential to interact with other medications.
未来方向
Future research on EPH could focus on its potential as a treatment for ADHD, narcolepsy, depression, and anxiety. Additionally, research could focus on developing safer and more effective derivatives of EPH that have fewer side effects and lower potential for abuse and dependence. Further studies could also investigate the long-term effects of EPH use on the brain and the body.
In conclusion, EPH is a synthetic compound with potential therapeutic applications in various fields. Its stimulant effect on the central nervous system makes it a potential treatment for ADHD, narcolepsy, depression, and anxiety. However, its potential for abuse and dependence, as well as its side effects on the cardiovascular system, must be taken into consideration when using EPH in lab experiments. Future research on EPH could focus on developing safer and more effective derivatives and investigating its long-term effects.
合成方法
EPH is synthesized from 2-ethylpiperidine and 3,3-dimethylbutanone. The reaction is carried out in the presence of a catalyst and a reducing agent. The final product is purified using column chromatography. The synthesis of EPH is relatively simple and can be performed in a laboratory setting.
科学研究应用
EPH has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. EPH has been shown to have a stimulant effect on the central nervous system, which makes it a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. EPH has also been studied for its potential as an antidepressant and anxiolytic agent.
属性
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-11-8-6-7-9-14(11)12(15)10-13(2,3)4/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSAAWKXZHDGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)


![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)

![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)
